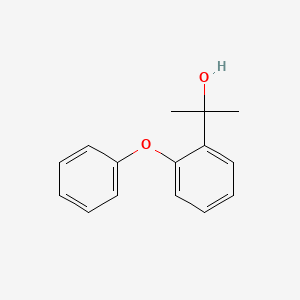
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This structure is significant due to the presence of the imidazole ring, which is known for its biological and chemical reactivity. The compound is of interest in various fields including medicinal chemistry, biochemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with an imidazole derivative under controlled conditions. For instance, the reaction might involve the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) as a reducing agent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary or secondary amines.
科学研究应用
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme interactions and as a potential inhibitor or activator of biological pathways.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism by which 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of both an amino group and an ethyl-substituted imidazole ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
3-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13) |
InChI 键 |
XLFFKLJZDZFTBD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC=C1C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


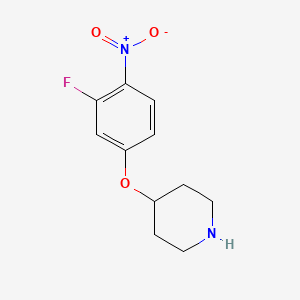


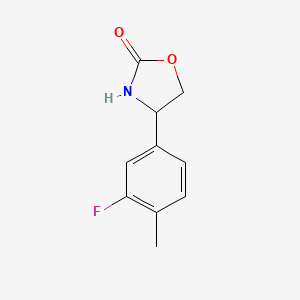


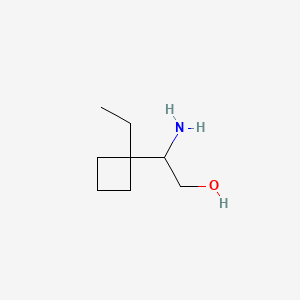

![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)

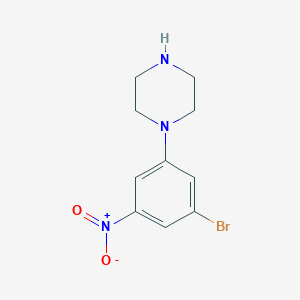

![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
